3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole, also known as MNQX, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazole derivatives and has been found to exhibit selective antagonism towards AMPA receptors.
Mécanisme D'action
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole selectively blocks the AMPA receptors by binding to the GluA2 subunit of the receptor complex. This binding prevents the influx of calcium ions into the neurons, which is responsible for the excitatory activity. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.
Biochemical and physiological effects:
This compound has been found to exhibit neuroprotective effects in animal models of neurological disorders. It can reduce the neuronal damage and cell death caused by excessive excitatory activity. This compound has also been found to improve cognitive function and motor coordination in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, its solubility and stability in aqueous solutions can be a limitation for its use in in vitro experiments. This compound also has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels.
Orientations Futures
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has the potential to be developed as a therapeutic agent for neurological disorders. Future research should focus on improving its pharmacokinetic properties and developing more stable analogs. The role of this compound in other neurological disorders such as Alzheimer's disease and Parkinson's disease should also be investigated. Finally, the safety and efficacy of this compound in human clinical trials should be evaluated.
Méthodes De Synthèse
The synthesis of 3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole involves the reaction of 2-methyl-6-nitrophenyl hydrazine with ethyl acetoacetate in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to cyclization using sodium ethoxide to obtain this compound. The purity and yield of the final product can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
3-(2-Methyl-6-nitrophenyl)-4,5-dihydroisoxazole has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and traumatic brain injury. It has been found to exhibit selective antagonism towards AMPA receptors, which are involved in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptors, this compound can reduce the excessive excitatory activity that leads to neuronal damage and cell death.
Propriétés
IUPAC Name |
3-(2-methyl-6-nitrophenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-3-2-4-9(12(13)14)10(7)8-5-6-15-11-8/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEDIIKBTFDHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.